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Introduction
Boc-(R)-3-Amino-5-hexenoic acid is a chiral, non-proteinogenic amino acid derivative. Its

structure incorporates a terminal alkene functional group and a carbamate-protected amine,

making it a valuable building block in medicinal chemistry and peptide synthesis. The precise

confirmation of its chemical structure, including its absolute stereochemistry, is critical for its

application in the development of stereospecific pharmaceuticals and peptidomimetics. This

guide provides a comprehensive overview of the analytical data and methodologies used to

elucidate and confirm the structure of this compound.

Physicochemical and Chiroptical Properties
The fundamental physical and chemical properties of a compound provide the first layer of its

identification. The key characteristics of Boc-(R)-3-Amino-5-hexenoic acid have been

determined as follows. The specific optical rotation is a critical parameter that confirms the (R)-

enantiomeric form of the molecule.[1] The corresponding (S)-enantiomer exhibits a positive

optical rotation of +20±1° under identical conditions.
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Property Value Reference

Molecular Formula C₁₁H₁₉NO₄ [1][2]

Molecular Weight 229.27 g/mol [1][2]

CAS Number 269726-94-5 [1]

Appearance Lumps [1]

Boiling Point 372.2 ± 35.0 °C at 760 mmHg [3][4]

Density 1.1 ± 0.1 g/cm³ [4]

Optical Rotation
[α]/D = -20.0 ± 1° (c=1 in

ethanol)
[1]

Spectroscopic Data for Structure Elucidation
Spectroscopic analysis provides detailed information about the molecular weight, fragmentation

patterns, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the title

compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact

molecule can be observed as various adducts. The predicted m/z values for common adducts

are consistent with the compound's molecular formula.[5]

Adduct Ion Predicted m/z

[M+H]⁺ 230.1387

[M+Na]⁺ 252.1206

[M+K]⁺ 268.0946

[M-H]⁻ 228.1241

A key fragmentation pattern for Boc-protected amines involves the characteristic loss of

isobutene (56 Da) or the entire tert-butyl group (57 Da), which serves as a diagnostic marker
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for the presence of the Boc protecting group.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. While a fully assigned spectrum was not available in the cited literature, the

expected chemical shifts and multiplicities can be predicted based on the known structure.

Table 3.2.1: Predicted ¹H NMR Signals (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.0-11.0 br s 1H
Carboxylic Acid (-
COOH)

~5.70-5.90 m 1H -CH=CH₂

~5.05-5.20 m 2H -CH=CH₂

~4.90-5.10 br d 1H Amine (-NH-)

~3.90-4.10 m 1H
Chiral Center (-

CH(NHBoc)-)

~2.40-2.55 m 2H -CH₂-COOH

~2.20-2.35 m 2H -CH-CH₂-CH=

| 1.45 | s | 9H | Boc group C(CH₃)₃ |

Table 3.2.2: Predicted ¹³C NMR Signals (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~175-178 C Carboxylic Acid (-COOH)

~155-156 C Boc Carbonyl (-O-(C=O)-N)

~134-135 CH -CH=CH₂

~117-118 CH₂ -CH=CH₂

~79-80 C Boc Quaternary (-C(CH₃)₃)

~48-50 CH Chiral Center (-CH(NHBoc)-)

~39-41 CH₂ -CH₂-COOH

~37-39 CH₂ -CH-CH₂-CH=

| ~28.3 | CH₃ | Boc Methyls (-C(CH₃)₃) |

Experimental Protocols
Synthesis: Boc Protection of (R)-3-Amino-5-hexenoic
acid
This protocol describes a general procedure for the N-protection of the parent amino acid using

di-tert-butyl dicarbonate (Boc₂O).[7][8]

Dissolution: Dissolve (R)-3-Amino-5-hexenoic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane

and water.

Basification: Cool the solution to 0-5 °C in an ice bath. Adjust the pH to ~9-10 by the

dropwise addition of a saturated aqueous sodium bicarbonate solution.

Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equiv) to the cooled mixture while

stirring.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to

remove the 1,4-dioxane.

Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to

remove unreacted Boc₂O and byproducts.

Acidification: Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a 1N HCl solution.

Final Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the product by flash column chromatography or recrystallization as

needed.

Analytical Methods
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated

chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a

400 MHz spectrometer.[9]

Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or

acetonitrile. Analyze by electrospray ionization time-of-flight mass spectrometry (ESI-TOF-

MS) in both positive and negative ion modes.

Polarimetry: Accurately weigh the sample and dissolve in absolute ethanol to a final

concentration of 1 g/100 mL (c=1). Measure the optical rotation using a polarimeter with a

sodium D-line lamp (589 nm) at room temperature.[1]

Visualizations of Workflow and Structure
Chemical Structure Representation
The following diagram illustrates the key functional groups and their connectivity in the target

molecule.
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Caption: Key functional groups of Boc-(R)-3-Amino-5-hexenoic acid.
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Synthesis Workflow
This diagram outlines the major steps involved in the synthesis and isolation of the target

compound.
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Caption: Workflow for the synthesis of Boc-(R)-3-Amino-5-hexenoic acid.
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Structure Elucidation Logic
The confirmation of the final structure is a process of logical deduction, combining data from

multiple analytical techniques.

Mass Spectrometry (MS)

Confirms Molecular Formula
(C₁₁H₁₉NO₄)
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([α] is negative)

Final Confirmed Structure:
Boc-(R)-3-Amino-5-hexenoic acid

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation process.

Conclusion
The structure of Boc-(R)-3-Amino-5-hexenoic acid is unequivocally confirmed through a

combination of analytical techniques. Mass spectrometry validates the molecular formula and

the presence of the Boc protecting group. NMR spectroscopy elucidates the precise

connectivity of the carbon-hydrogen framework. Finally, chiroptical measurement via

polarimetry confirms the absolute (R)-stereochemistry at the C3 position. The collective data

provides a complete and unambiguous structural assignment, ensuring the material's identity

and quality for its intended use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1276792?utm_src=pdf-body-img
https://www.benchchem.com/product/b1276792?utm_src=pdf-body
https://www.benchchem.com/product/b1276792?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. BOC-(R)-3-AMINO-5-HEXENOIC ACID | 269726-94-5 [chemicalbook.com]

2. 269726-94-5 CAS MSDS (BOC-(R)-3-AMINO-5-HEXENOIC ACID) Melting Point Boiling
Point Density CAS Chemical Properties [chemicalbook.com]

3. Boc-(R)-3-Amino-5-hexenoic acid [myskinrecipes.com]

4. echemi.com [echemi.com]

5. PubChemLite - Boc-(s)-3-amino-5-hexenoic acid (C11H19NO4) [pubchemlite.lcsb.uni.lu]

6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time
time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

7. beilstein-journals.org [beilstein-journals.org]

8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google
Patents [patents.google.com]

9. rsc.org [rsc.org]

To cite this document: BenchChem. [Technical Guide: Structure Elucidation of Boc-(R)-3-
Amino-5-hexenoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276792#boc-r-3-amino-5-hexenoic-acid-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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